2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid
Overview
Description
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid is a chemical compound that combines a chlorophenoxy group, a furan ring, and an ethanamine backbone with oxalic acid
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in polymer science or materials engineering.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine typically involves the following steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate halogenated reagent under basic conditions.
Coupling with furan-2-ylmethylamine: The chlorophenoxy intermediate is then reacted with furan-2-ylmethylamine in the presence of a suitable catalyst to form the desired ethanamine derivative.
Formation of the oxalic acid salt: The final step involves reacting the ethanamine derivative with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions could target the chlorophenoxy group or the furan ring, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound can undergo substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound might interact with specific enzymes or receptors, modulating their activity.
Interference with cellular pathways: It could affect various cellular pathways, leading to changes in cell function or behavior.
Induction of oxidative stress: The compound might induce oxidative stress, leading to cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)ethanamine: This compound lacks the furan ring and oxalic acid component, making it less complex.
N-(furan-2-ylmethyl)ethanamine: This compound lacks the chlorophenoxy group, which might affect its reactivity and applications.
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine: This compound lacks the oxalic acid component, which might influence its solubility and stability.
Uniqueness
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2.C2H2O4/c14-11-3-5-12(6-4-11)17-9-7-15-10-13-2-1-8-16-13;3-1(4)2(5)6/h1-6,8,15H,7,9-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUCYRSRVCNODU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCCOC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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